N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide
Description
N-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-methylphenyl group at position 3 and a phenoxyacetamide moiety at position 3. The 4-methylphenyl group enhances lipophilicity, while the phenoxyacetamide chain introduces conformational flexibility and additional hydrogen-bonding capacity.
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H16N2O3/c1-13-7-9-14(10-8-13)16-11-18(23-20-16)19-17(21)12-22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
KFNFYYFNJQNCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions. The reaction is carried out in a microreactor system to optimize the reaction kinetics and yield . The process involves selective acylation, which is crucial due to the different chemical environments of the amine groups in the starting material .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and scalability. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
The following analysis compares N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide to structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic pathways.
Structural Analogues
2.1.1. 2-(4-Methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide (Compound D107-0206)
- Key Differences : The oxazole ring at position 3 is substituted with a phenyl group instead of 4-methylphenyl.
- Impact : The absence of the methyl group reduces steric hindrance and slightly decreases logP (lipophilicity). This modification may alter binding interactions in biological systems .
N-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]pentanamide (Compound D107-0356)
- Key Differences: Replaces the phenoxyacetamide with a pentanamide chain.
- Impact: Increases molecular weight (258.32 g/mol vs. ~297.34 g/mol for the target compound) and logP (3.80 vs. ~3.0 estimated for the target).
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Key Differences: Incorporates a 1,2,4-oxadiazolidinone ring and a chlorophenyl group.
- Impact: The oxadiazolidinone introduces additional hydrogen-bonding sites (N–H and carbonyl groups) and electron-withdrawing effects from chlorine, which may enhance stability and polar interactions .
N-[4-({[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide
- Key Differences : Includes a sulfamoyl linker and methoxyphenyl group.
- Impact : The sulfamoyl group increases polarity (higher PSA: ~100 Ų vs. ~70 Ų for the target compound) and hydrogen-bonding capacity, likely improving solubility but reducing passive diffusion .
Physicochemical Properties
- Trends: Lipophilicity: Alkyl chains (D107-0356) increase logP, while polar groups (sulfamoyl in , oxadiazolidinone in ) reduce it. Solubility: Higher PSA correlates with improved aqueous solubility but may limit bioavailability.
Functional Implications
- Bioactivity: While pharmacological data are absent, structural analogs like 2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(trifluoroethyl)-1,2-oxazol-5-yl]acetamide () highlight the role of electron-withdrawing groups (e.g., trifluoroethyl) in enhancing target affinity.
Biological Activity
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O3 |
| Molecular Weight | 308.34 g/mol |
| IUPAC Name | This compound |
| LogP | 4.120 |
| LogD | 4.120 |
| Polar Surface Area | 52.896 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the oxazole ring.
- Introduction of the phenoxy group.
- Coupling with acetamide.
These reactions require specific catalysts and conditions to achieve high yields and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to inhibit tumor cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
- Receptor Binding : It may bind to receptors that regulate cell survival and apoptosis pathways.
Case Studies
A recent study evaluated the efficacy of this compound in animal models of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
Another case study focused on its antimicrobial properties, demonstrating that it reduced bacterial counts significantly in infected wounds in animal models, highlighting its potential for clinical applications in infection control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
